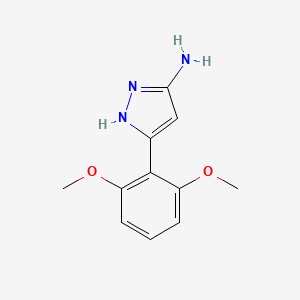methanone](/img/structure/B12445873.png)
[4-(2-Fluorophenyl)piperazin-1-yl](piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a piperazine ring through a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of N-substituted pyridinium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The final step involves coupling the fluorophenyl-piperidine intermediate with the piperazine ring through a carbonyl group, typically using a coupling reagent such as carbonyldiimidazole or a similar activating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Derivatives with substituted functional groups on the phenyl or piperazine rings.
Applications De Recherche Scientifique
1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemical compounds with industrial significance.
Mécanisme D'action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperidine and piperazine rings contribute to its overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-CHLOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(2-BROMOPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(2-METHOXYPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
Comparison: 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. Compared to its chloro, bromo, and methoxy analogs, the fluorinated compound may exhibit different pharmacological profiles and binding affinities, making it a valuable compound for specific research and therapeutic applications.
Propriétés
Formule moléculaire |
C16H22FN3O |
|---|---|
Poids moléculaire |
291.36 g/mol |
Nom IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C16H22FN3O/c17-14-3-1-2-4-15(14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13/h1-4,13,18H,5-12H2 |
Clé InChI |
ZVVWEAPAFUORTR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)
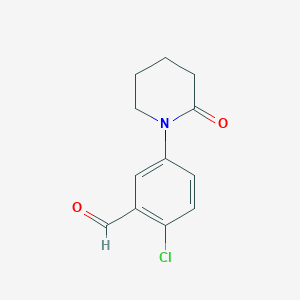
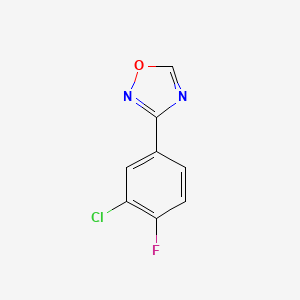
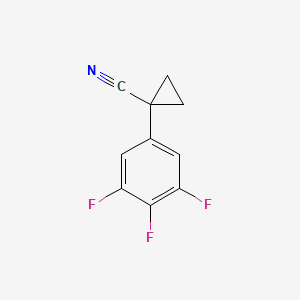
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
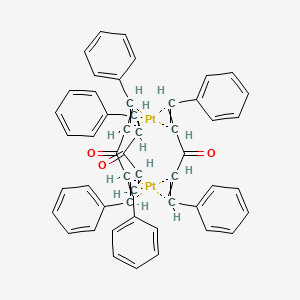
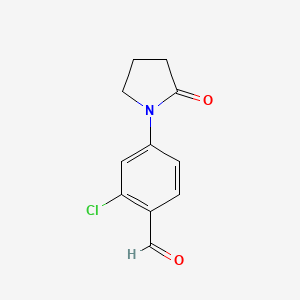
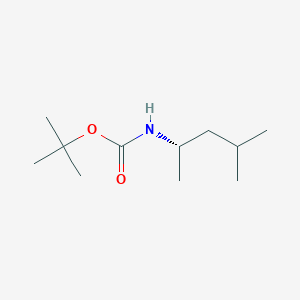
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
